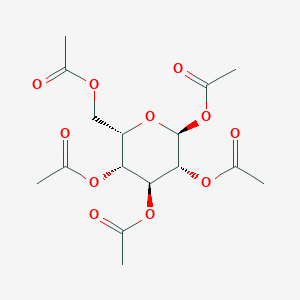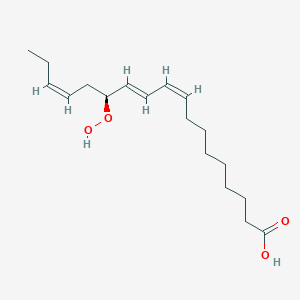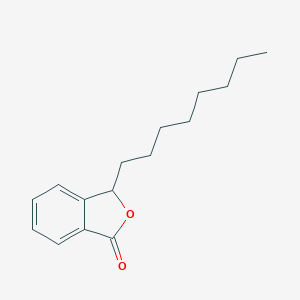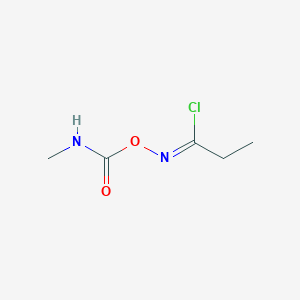
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride, also known as MAPIC, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid proline, and it has been found to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride works by inhibiting the activity of proteases. It does this by binding to the active site of the protease, preventing it from cleaving its substrate. This inhibition can be reversible or irreversible, depending on the specific protease and the concentration of N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride used.
Biochemische Und Physiologische Effekte
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride has been found to have a wide range of biochemical and physiological effects. In addition to its use as a protease substrate, it has also been used as a tool for studying the structure and function of proteins and enzymes. It has been found to be useful in the study of diseases such as cancer and Alzheimer's disease, as well as in the development of new drugs and therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride is its versatility. It can be used to study a wide range of proteases and enzymes, making it a valuable tool for researchers in many different fields. However, there are also limitations to its use. N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride can be toxic at high concentrations, and its use can be expensive and time-consuming.
Zukünftige Richtungen
There are many potential future directions for research involving N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride. One area of interest is the development of new protease inhibitors based on the structure of N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride. Another area of interest is the use of N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride in the study of proteases and enzymes involved in diseases such as cancer and Alzheimer's disease. Additionally, researchers are interested in exploring the use of N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride in the development of new drugs and therapies for a wide range of diseases and conditions.
Synthesemethoden
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride can be synthesized through the reaction of proline with methyl isocyanate and thionyl chloride. The reaction takes place in the presence of a solvent, such as dichloromethane or chloroform, and a catalyst, such as triethylamine. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride is widely used in scientific research as a tool for studying the function of proteins and enzymes. It is commonly used as a substrate for proteases, which are enzymes that break down proteins. By measuring the rate of protease activity on N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride, researchers can gain insights into the function of the protease and its role in various biological processes.
Eigenschaften
CAS-Nummer |
134870-99-8 |
|---|---|
Produktname |
N-(((Methylamino)carbonyl)oxy)propanimidoyl chloride |
Molekularformel |
C5H9ClN2O2 |
Molekulargewicht |
164.59 g/mol |
IUPAC-Name |
[(Z)-1-chloropropylideneamino] N-methylcarbamate |
InChI |
InChI=1S/C5H9ClN2O2/c1-3-4(6)8-10-5(9)7-2/h3H2,1-2H3,(H,7,9)/b8-4- |
InChI-Schlüssel |
QWNZDANFKARXPS-UHFFFAOYSA-N |
Isomerische SMILES |
CC/C(=N/OC(=O)NC)/Cl |
SMILES |
CCC(=NOC(=O)NC)Cl |
Kanonische SMILES |
CCC(=NOC(=O)NC)Cl |
Synonyme |
(1-chloropropylideneamino) N-methylcarbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



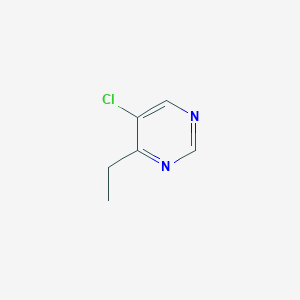
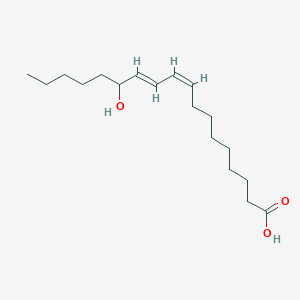
![(2S)-4-[(13R)-13-Hydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B163636.png)
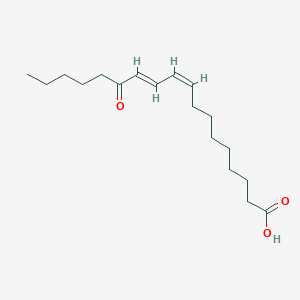
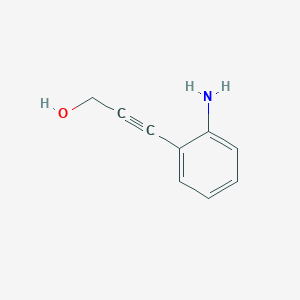
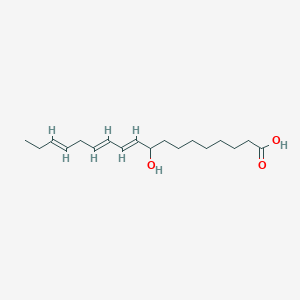
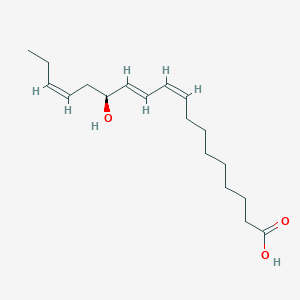
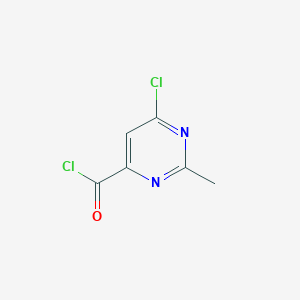
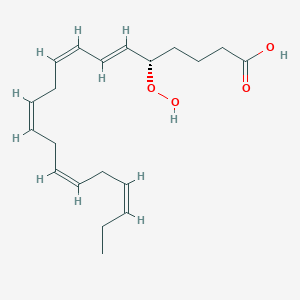
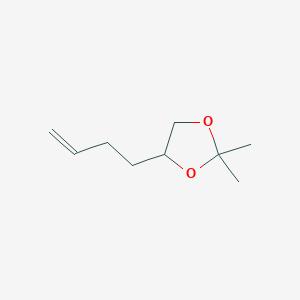
![Thieno[2,3-b]pyridin-2-ylmethanol](/img/structure/B163663.png)
